L-Valine chloromethyl ketone hydrochloride

Vue d'ensemble

Description

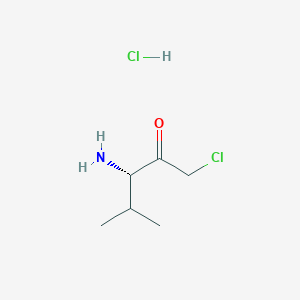

L-Valine chloromethyl ketone hydrochloride is a chemical compound with the molecular formula C6H12ClNO·HCl and a molecular weight of 186.1 g/mol . It is a derivative of the amino acid valine, where the amino group is replaced by a chloromethyl ketone group. This compound is typically found as a white solid powder and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Valine chloromethyl ketone hydrochloride can be synthesized through the chlorination of valine derivatives. One common method involves the use of trichloromethanesulfonyl chloride as a chlorinating agent under mild reaction conditions . Another method utilizes N-chlorosuccinimide as the chlorine source, with catalysts such as L-proline amide to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using readily available valine derivatives and chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

L-Valine chloromethyl ketone hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted valine derivatives with various functional groups.

Oxidation Reactions: Oxidized valine derivatives, such as carboxylic acids.

Reduction Reactions: Reduced valine derivatives, such as alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClNO·HCl

- Molecular Weight : Approximately 186.1 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

L-Valine chloromethyl ketone hydrochloride is a chloromethyl ketone derivative of L-Valine, featuring a reactive chloromethyl group that facilitates its role as an enzyme inhibitor.

Scientific Research Applications

The applications of this compound in scientific research are diverse and significant:

-

Protease Inhibition Studies

- L-VCMHCl is widely utilized to investigate the specific roles of serine proteases in diseases such as cancer and inflammation. By selectively inhibiting these enzymes, researchers can better understand their functions and interactions within biological systems.

-

Biochemical Pathway Analysis

- The compound aids in dissecting biochemical pathways where serine proteases are involved, allowing for insights into metabolic processes and potential therapeutic targets.

-

Drug Development

- L-VCMHCl serves as a lead compound in the development of new drugs targeting protease-related diseases. Its specificity for certain serine proteases makes it a valuable tool in medicinal chemistry.

-

Antimicrobial Research

- Preliminary studies suggest that L-VCMHCl may exhibit antimicrobial properties by interfering with protein synthesis in pathogens, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

- Inhibition Kinetics : A study published in FEBS Letters demonstrated the kinetics of inhibition by L-VCMHCl on human leukocyte elastase, highlighting its potential to form stable covalent complexes with serine proteases, thus providing insights into its inhibitory efficiency and selectivity .

- Therapeutic Implications : Research has indicated that the selective inhibition of serine proteases by L-VCMHCl can lead to novel therapeutic strategies for managing inflammatory diseases, showcasing its relevance in drug discovery efforts.

- Structural Analysis : Techniques such as X-ray crystallography have been employed to elucidate the structural basis of enzyme-inhibitor complexes formed by L-VCMHCl, enhancing our understanding of how this compound interacts with target enzymes at a molecular level.

Mécanisme D'action

L-Valine chloromethyl ketone hydrochloride exerts its effects by covalently modifying the active site of target enzymes, particularly proteases. The chloromethyl ketone group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition . This modification disrupts the enzyme’s catalytic activity and prevents substrate processing .

Comparaison Avec Des Composés Similaires

L-Valine chloromethyl ketone hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

L-Alanine chloromethyl ketone hydrochloride: Similar in structure but derived from alanine instead of valine.

L-Leucine chloromethyl ketone hydrochloride: Derived from leucine and exhibits different reactivity and enzyme inhibition profiles.

L-Isoleucine chloromethyl ketone hydrochloride: Derived from isoleucine and used in similar applications but with distinct properties.

These compounds share similar mechanisms of action but differ in their specificity and potency towards various enzymes .

Activité Biologique

L-Valine chloromethyl ketone hydrochloride (L-VCBH) is a synthetic derivative of the essential amino acid L-Valine, characterized by its chloromethyl ketone functional group. This compound has garnered attention in biochemical research primarily due to its role as a selective inhibitor of serine proteases, enzymes that are pivotal in various physiological processes including digestion, immune response, and blood coagulation.

Chemical Structure and Properties

L-VCBH has the molecular formula C₆H₁₂ClNO·HCl and a molecular weight of approximately 186.1 g/mol. It appears as a white to off-white crystalline powder and is soluble in water. The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophiles such as amines and thiols, which is crucial for its biological activity.

The biological activity of L-VCBH is primarily attributed to its ability to act as an irreversible inhibitor of serine proteases. The chloromethyl ketone moiety covalently binds to the active site serine residue in these enzymes, thus preventing substrate access and inhibiting enzymatic function. This mechanism allows researchers to study the specific roles of serine proteases in various biological processes and diseases, including cancer and inflammation .

Table 1: Comparison of this compound with Other Protease Inhibitors

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Chloromethyl ketone derivative | Selective for serine proteases |

| L-Leucine chloromethyl ketone hydrochloride | Chloromethyl ketone derivative | Broader range of protease inhibition |

| L-Isoleucine chloromethyl ketone hydrochloride | Chloromethyl ketone derivative | Similar mechanism but different specificity |

| Phenylmethylsulfonyl fluoride | Sulfonyl fluoride | Irreversible inhibitor; broader target range |

| Nα-Tosyl-L-phenylalanine | Tosyl derivative | Selective for serine proteases; less reactive than L-Valine derivative |

Biological Applications

L-VCBH has been utilized extensively in scientific research for its selective inhibition properties. Some notable applications include:

- Protease Function Studies : By inhibiting specific serine proteases, researchers can elucidate their roles in metabolic pathways and disease mechanisms.

- Cancer Research : The inhibition of certain proteases involved in tumor progression can provide insights into cancer biology and potential therapeutic targets.

- Antimicrobial Properties : Preliminary studies suggest that L-VCBH may exhibit antimicrobial activity by interfering with protein synthesis in pathogens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of L-VCBH as a protease inhibitor:

- Inhibition Studies : Research demonstrated that L-VCBH effectively inhibited the incorporation of labeled amino acids into proteins in cancerous tissues, indicating its potential as a therapeutic agent against tumors .

- Kinetic Analysis : Detailed kinetic studies have shown that L-VCBH displays a high degree of reactivity with serine residues in proteases, supporting its classification as a potent inhibitor. The rate of inhibition was found to be significantly influenced by the structural characteristics of the enzyme-inhibitor complex .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the valine side chain can dramatically affect inhibitory potency, underscoring the importance of molecular structure in drug design .

Propriétés

IUPAC Name |

(3S)-3-amino-1-chloro-4-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJMRLNPAXBJE-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.